molecular formula C12H12F3NO2 B2358618 N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide CAS No. 2361646-10-6

N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide

Cat. No. B2358618
M. Wt: 259.228
InChI Key: CCLLHZUSLDHNRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide, also known as TFHPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TFHPA is a synthetic compound that is used as a research tool to study the biochemical and physiological effects of its mechanism of action.

Mechanism Of Action

N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide exerts its effects by inhibiting the activity of enzymes involved in various cellular processes. It binds to the active site of the enzyme, preventing it from carrying out its normal function. N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes.

Biochemical And Physiological Effects

N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells and tissues. N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide in lab experiments is its specificity for certain enzymes. N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide has been shown to selectively inhibit the activity of certain enzymes, making it a useful tool for studying their function. However, one limitation of using N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide is its potential toxicity. N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide has been shown to induce cell death at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide. One area of interest is the development of N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide analogs with improved specificity and reduced toxicity. Another area of interest is the use of N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide has also been shown to have potential as an anti-cancer agent, and further research in this area is warranted. Finally, N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide may have applications in the development of new drugs for the treatment of inflammatory diseases, such as arthritis and asthma.

Synthesis Methods

N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide is synthesized using a multistep process that involves the reaction of 3,3,3-trifluoro-1-hydroxypropan-2-ol with 3-bromo-1-propene in the presence of a base. The resulting product is then reacted with 3-aminophenol in the presence of a catalyst to form N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide.

Scientific Research Applications

N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide is primarily used as a research tool to study the mechanism of action of various enzymes and proteins. It has been shown to inhibit the activity of several enzymes, including phospholipase A2, cyclooxygenase, and lipoxygenase. N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide has also been used to study the effects of oxidative stress on cells and tissues.

properties

IUPAC Name

N-[3-(3,3,3-trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2/c1-2-11(18)16-9-5-3-4-8(6-9)10(17)7-12(13,14)15/h2-6,10,17H,1,7H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLLHZUSLDHNRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC(=C1)C(CC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide

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